3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound characterized by its intricate structure which includes fluorophenyl, pyrrolidine, piperidinyl, and quinazolinone moieties. Compounds with such structures are often studied for their biological and pharmaceutical applications due to their unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can involve a multi-step process. This often begins with the preparation of the quinazolinone core, typically through a cyclization reaction. Subsequent steps include the introduction of the fluorophenyl, pyrrolidine, and piperidine functionalities through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would require optimization of each synthetic step. This involves scaling up the reactions, ensuring consistent quality, and implementing efficient purification processes. The use of flow chemistry and continuous manufacturing techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, which may be used to alter its functional groups.
Reduction: Reduction can be employed to remove or modify certain functional groups, potentially enhancing its activity or stability.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or organic peroxides.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products Formed
The reactions typically yield derivatives or analogs of the original compound, which may possess different pharmacological properties or improved efficacy.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules and its reactivity profile.
Biology
In biological research, it's investigated for its potential interactions with biological targets, which could lead to the development of new drugs or therapeutic agents.
Medicine
Medically, it is explored for its potential therapeutic effects, particularly in the treatment of diseases where compounds with similar structures have shown efficacy.
Industry
Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired therapeutic outcomes. The exact pathways and targets would depend on the specific context of its application.
Comparison with Similar Compounds
Compared to similar compounds, 3-(1-(1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and their arrangement.
Similar Compounds
4-fluorophenyl derivatives
Pyrrolidine-based compounds
Quinazolinone analogs
These similar compounds often share some pharmacological properties but differ in their overall efficacy, stability, and specific applications.
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Properties
IUPAC Name |
3-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-17-7-9-18(10-8-17)28-13-16(12-22(28)30)23(31)27-11-3-4-19(14-27)29-15-26-21-6-2-1-5-20(21)24(29)32/h1-2,5-10,15-16,19H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJABIWCLAYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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